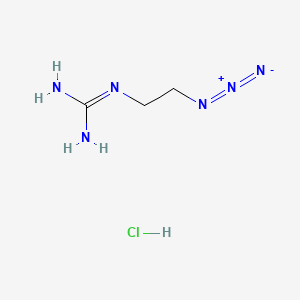![molecular formula C12H11N3O3 B6610055 methyl 5-hydroxy-2-[(pyrimidin-4-yl)amino]benzoate CAS No. 2680535-93-5](/img/structure/B6610055.png)
methyl 5-hydroxy-2-[(pyrimidin-4-yl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-hydroxy-2-[(pyrimidin-4-yl)amino]benzoate, also known as M5HPBA, is an organic compound belonging to the class of pyrimidines. It is a small molecule with a molecular weight of 245.27 g/mol and a melting point of 176-177°C. It is a white crystalline solid, soluble in water and ethanol, and has a pKa of 4.2. M5HPBA has been used in a variety of scientific research applications, including drug design, biological imaging, and drug delivery.
Scientific Research Applications
Methyl 5-hydroxy-2-[(pyrimidin-4-yl)amino]benzoate has been used in a variety of scientific research applications. It has been used as a drug design tool, as it can be used to study the interaction between drug molecules and their target molecules. It has also been used in biological imaging, as it can be used to study the structure of proteins, DNA, and other molecules. Additionally, it has been used in drug delivery, as it can be used to deliver drugs to specific parts of the body.
Mechanism of Action
Methyl 5-hydroxy-2-[(pyrimidin-4-yl)amino]benzoate works by binding to target molecules, such as proteins, DNA, and other molecules. This binding alters the structure of the target molecule, which can affect its function. This can be used to study the interaction between drug molecules and their target molecules.
Biochemical and Physiological Effects
methyl 5-hydroxy-2-[(pyrimidin-4-yl)amino]benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, and it has been shown to have anti-inflammatory and anti-cancer properties. Additionally, it has been shown to have a variety of effects on the nervous system, including the modulation of neurotransmitter release and the inhibition of acetylcholine release.
Advantages and Limitations for Lab Experiments
Methyl 5-hydroxy-2-[(pyrimidin-4-yl)amino]benzoate has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of experiments. Additionally, it can be used to study the interaction between drug molecules and their target molecules. However, it has some limitations, such as its low solubility in water and its low melting point.
Future Directions
There are a variety of potential future directions for the use of methyl 5-hydroxy-2-[(pyrimidin-4-yl)amino]benzoate. One potential direction is the development of new drug delivery systems using methyl 5-hydroxy-2-[(pyrimidin-4-yl)amino]benzoate. Additionally, it could be used to study the structure of proteins, DNA, and other molecules. Furthermore, it could be used to study the effects of drugs on the nervous system, as well as the effects of drugs on cancer cells. Finally, it could be used to study the effects of drugs on bacteria and other microorganisms.
Synthesis Methods
Methyl 5-hydroxy-2-[(pyrimidin-4-yl)amino]benzoate can be synthesized using a variety of methods. The most common method is known as the “Knoevenagel condensation”, which involves the condensation of an aldehyde and a primary amine. This method involves the reaction of a benzaldehyde derivative and a pyrimidine derivative in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction produces methyl 5-hydroxy-2-[(pyrimidin-4-yl)amino]benzoate as the major product, as well as other minor products.
properties
IUPAC Name |
methyl 5-hydroxy-2-(pyrimidin-4-ylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-18-12(17)9-6-8(16)2-3-10(9)15-11-4-5-13-7-14-11/h2-7,16H,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLKKORMMSVTPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)O)NC2=NC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-chloro-5-methoxyphenyl)methyl]-N-methylaminosulfonamide](/img/structure/B6609984.png)




![6-(trifluoromethyl)spiro[3.3]heptan-2-one](/img/structure/B6610035.png)


![methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate](/img/structure/B6610047.png)
![2-{3-[4-methyl-3-(pyrrolidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}-4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine](/img/structure/B6610062.png)

![methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6610072.png)
![N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride](/img/structure/B6610078.png)